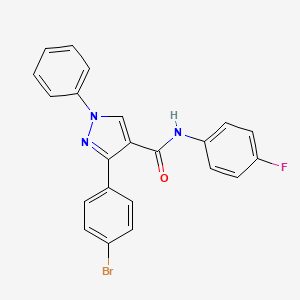![molecular formula C18H18F4N2O2S B3685734 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3685734.png)
1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine
Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound characterized by the presence of fluorine atoms and a piperazine ring
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of fluorine atoms. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(2-trifluoromethylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine can be compared with other fluorinated piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: Lacks the sulfonyl and trifluoromethyl groups, resulting in different chemical properties and biological activities.
4-(2-Trifluoromethylbenzyl)piperazine: Lacks the sulfonyl group, which may affect its reactivity and potential applications. The presence of both sulfonyl and trifluoromethyl groups in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O2S/c19-15-5-7-16(8-6-15)27(25,26)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIXIFCCRCXBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3685655.png)

![N-[4-(benzyloxy)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685660.png)
![3-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3685670.png)
![4-Bromo-N-{5-[2-(4-methoxybenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B3685674.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3685677.png)
![Ethyl 2-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3685682.png)
![8-methoxy-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3685698.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3685710.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B3685726.png)
![1-(3-Chlorophenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B3685730.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3685738.png)
![N-(4-chlorobenzyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3685742.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3685744.png)
